Azacyclododecan-2-one

Vue d'ensemble

Description

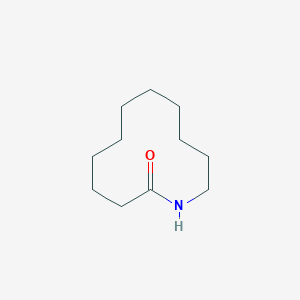

Azacyclododecan-2-one, also known as 1-Azacyclododecan-2-one, is a cyclic amide with the molecular formula C₁₁H₂₁NO. This compound belongs to the class of organic compounds known as lactams, which are cyclic amides derived from amino carboxylic acids. This compound is characterized by its twelve-membered ring structure containing one nitrogen atom and one carbonyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Azacyclododecan-2-one can be synthesized through various methods. One common approach involves the cyclization of ω-amino acids or their derivatives. For instance, the cyclization of 11-aminoundecanoic acid can yield this compound under appropriate conditions. The reaction typically requires heating in the presence of a dehydrating agent to facilitate the formation of the lactam ring.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale cyclization processes. These processes often involve the use of high temperatures and catalysts to ensure efficient conversion of the starting materials into the desired lactam. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

N-Alkylation Reactions

Azacyclododecan-2-one undergoes regioselective N-alkylation under phase transfer catalysis (PTC) conditions. Key findings include:

Reaction Mechanism & Conditions

- Catalysts : Quaternary ammonium salts (e.g., Aliquat 336®, TBAHS) enhance hydroxide ion concentration in the organic phase, enabling nucleophilic substitution .

- Alkylating Agents : 1-Bromododecane, benzyl halides, or other alkyl halides.

- Solvents : Aromatic hydrocarbons (toluene, xylene) or chlorinated solvents (methylene chloride) .

- Typical Conditions :

Performance of Catalysts (Comparative Data)

Hydrolysis Reactions

This compound undergoes hydrolysis to produce ω-aminolauric acid derivatives. Two pathways are documented:

Acid-Catalyzed Hydrolysis

Enzymatic Hydrolysis

Coordination Chemistry

This compound derivatives serve as ligands in radiopharmaceuticals and metal complexes:

Thiol Functionalization

- Reagents : 3-Mercaptopropanoyl chloride, DBU .

- Product : 1-Thia-5-azacyclododecane-4,12-dione .

- Yield : 15% after 14-hour reaction at RT .

Dynamic Covalent Bond Formation

- Reaction : Condensation with aldehydes (e.g., furfural) forms imine-linked bola-amphiphiles .

- Conditions : Room temperature, aqueous NaOH .

Thermodynamic and Kinetic Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 302.5°C (760 mmHg) | |

| Density | 0.892 g/cm³ | |

| Flash Point | 178.8°C | |

| Ionization Energy (PE) | 8.74 eV (vertical) |

Industrial and Pharmacological Relevance

Applications De Recherche Scientifique

Azacyclododecan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: this compound is used in the production of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of Azacyclododecan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the nitrogen atom in the lactam ring. This nucleophilic property allows it to participate in various chemical reactions, including the formation of covalent bonds with electrophilic centers in other molecules. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis.

Comparaison Avec Des Composés Similaires

Azacyclododecan-2-one can be compared with other lactams, such as:

Caprolactam: A seven-membered lactam used in the production of nylon-6.

Laurolactam: A twelve-membered lactam similar to this compound but with different substituents.

Pyrrolidone: A five-membered lactam with distinct chemical properties.

Uniqueness: this compound is unique due to its twelve-membered ring structure, which imparts specific chemical and physical properties

Activité Biologique

Azacyclododecan-2-one, also known by its CAS number 1202-71-7, is a cyclic amide compound with notable biological activity. This article synthesizes diverse research findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 183.29 g/mol

- Density : 0.892 g/cm³

- Boiling Point : 302.5 °C

- Log P (octanol-water partition coefficient) : 2.903, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various organic compounds, it was found to possess activity against several bacterial strains, suggesting potential as a lead compound in developing new antimicrobial agents .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed using various cancer cell lines. The compound demonstrated promising results in inhibiting the growth of HepG-2 liver cancer cells, with IC values indicating effective cytotoxicity at specific concentrations. For instance, one study reported an IC value of approximately 250 μg/ml for HepG-2 cells .

In Silico Studies

In silico predictions have been utilized to estimate the biological activity profiles of this compound. These studies suggest that the compound may interact with multiple molecular targets within the body, potentially leading to diverse therapeutic effects. The PASS (Prediction of Activity Spectra for Substances) software predicted various activities including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

The probabilities of these activities were significantly enhanced when considering metabolic transformations of the compound within the body .

Case Studies and Research Findings

- Anticancer Potential :

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

azacyclododecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-11/h1-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNNDGVVMCZKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCNC(=O)CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25747-65-3 | |

| Record name | Azacyclododecan-2-one, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25747-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70501418 | |

| Record name | 1-Azacyclododecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-71-7 | |

| Record name | 1-Azacyclododecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the predominant conformational isomers of Azacyclododecan-2-one in solution, and how do they interconvert?

A: The research using 1H and 13C NMR spectroscopy reveals that this compound exists solely as the trans isomer in solution []. Furthermore, at low temperatures, two distinct trans conformers are observed in equilibrium. These conformers interconvert through a process with a free energy of activation (ΔG) of approximately 35 kJ mol-1, as evidenced by the coalescence temperature of ~ -87°C observed in both 1H and 13C NMR spectra [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.